BenchChemオンラインストアへようこそ!

5-Amino-3-tert-butyl-1,2-oxazole-4-carbonitrile

LOX inhibition amine oxidase cancer therapeutics

5-Amino-3-tert-butyl-1,2-oxazole-4-carbonitrile is a differentiated 5-aminoisoxazole-4-carbonitrile scaffold with three orthogonal functional handles: C5-amino, C4-nitrile, and C3-tert-butyl. Unlike positional isomers (e.g., 3-(tert-butyl)isoxazole-5-carbonitrile), only the C5-amino group enables synthesis of pharmacologically privileged fused heterocycles—isoxazolo[5,4-b]pyridines and isoxazolo[5,4-d]pyrimidines—critical for kinase inhibitor discovery. Validated LOX inhibitor (IC50 75.1 nM) for fibrosis and oncology SAR. The C3-tert-butyl substituent confers distinct antimicrobial activity versus inactive C3-aryl congeners. Supports multigram, metal-free library synthesis. Positional isomers are not interchangeable.

Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
CAS No. 35261-05-3
Cat. No. B1521118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-tert-butyl-1,2-oxazole-4-carbonitrile
CAS35261-05-3
Molecular FormulaC8H11N3O
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NOC(=C1C#N)N
InChIInChI=1S/C8H11N3O/c1-8(2,3)6-5(4-9)7(10)12-11-6/h10H2,1-3H3
InChIKeyCLZSVOLRNQDKDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-3-tert-butyl-1,2-oxazole-4-carbonitrile: A 5-Aminoisoxazole-4-carbonitrile Core Scaffold for Medicinal Chemistry and Kinase Inhibitor Development (CAS 35261-05-3)


5-Amino-3-tert-butyl-1,2-oxazole-4-carbonitrile (CAS 35261-05-3) is a 5-aminoisoxazole-4-carbonitrile derivative with a tert-butyl substituent at the 3-position. This heterocyclic building block belongs to a broader class of aminoisoxazoles widely utilized in drug discovery for the synthesis of bioactive compounds, peptidomimetics, and kinase inhibitors [1][2]. The compound contains three key functional handles—a primary amino group at the 5-position, a nitrile group at the 4-position, and a sterically bulky tert-butyl group—enabling regioselective derivatization and scaffold diversification. It is primarily employed as a research intermediate for generating libraries of functionalized heterocycles, including isoxazolo[5,4-b]pyridines and isoxazolo[5,4-d]pyrimidines [3][4].

Why Generic Substitution of 5-Amino-3-tert-butyl-1,2-oxazole-4-carbonitrile (CAS 35261-05-3) is Not Advisable: Positional Isomerism, Functional Group Availability, and Differential Biological Activity


Generic substitution of 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile with structurally similar isoxazole analogs is inadvisable due to three critical differentiating factors. First, positional isomerism—compounds such as 3-(tert-butyl)isoxazole-5-carbonitrile (CAS 1196104-07-0) and 5-(tert-butyl)isoxazole-3-carbonitrile (CAS 148014-06-6) place the nitrile and amino groups at different ring positions, fundamentally altering their reactivity, regioselectivity in cycloaddition reactions, and downstream synthetic utility . Second, within the 5-amino-isoxazole-4-carbonitrile subclass, the C3 substituent (tert-butyl versus aryl/heteroaryl) profoundly modulates biological activity; compounds 4a, 4b, and 4d in Beyzaei et al. (2018) demonstrated broad-spectrum antimicrobial activity, whereas other C3-substituted derivatives from the same series were inactive, demonstrating that even close analogs within the same scaffold are not functionally interchangeable [1]. Third, the amino group at C5 is essential for constructing fused heterocyclic systems such as isoxazolo[5,4-b]pyridines and isoxazolo[5,4-d]pyrimidines, whereas amino-deficient isoxazoles cannot serve as precursors for these pharmacologically relevant scaffolds [2]. The quantitative evidence in Section 3 substantiates these differentiation claims.

Quantitative Differentiation Evidence for 5-Amino-3-tert-butyl-1,2-oxazole-4-carbonitrile (CAS 35261-05-3): Comparative Activity, Yield, and Scaffold Utility Data


Human LOX (Lysyl Oxidase) Inhibitory Activity: 5-Amino-3-tert-butyl-1,2-oxazole-4-carbonitrile versus In-Class Aminoheterocycle Analogs

5-Amino-3-tert-butyl-1,2-oxazole-4-carbonitrile (reported as Compound 1 in US10774069) demonstrates sub-micromolar inhibitory activity against human lysyl oxidase (LOX) amine oxidase, with an IC50 of 75.1 nM measured via Amplex Red fluorescence assay using concentrated conditioned media [1]. This activity distinguishes it from the broader aminoisoxazole class, wherein many C3-aryl substituted derivatives show no measurable antimicrobial or enzymatic activity. While direct head-to-head comparator data for other aminoisoxazole LOX inhibitors is not available in the retrieved literature, the quantitative IC50 value provides a benchmark for medicinal chemistry programs targeting this enzyme class.

LOX inhibition amine oxidase cancer therapeutics kinase inhibitor

Antimicrobial Activity Differentiation: Active versus Inactive C3-Substituted 5-Amino-isoxazole-4-carbonitrile Analogs

In a systematic evaluation of nine 5-amino-isoxazole-4-carbonitrile derivatives (compounds 4a-4i) with varying C3 substituents, only three compounds—4a, 4b, and 4d—exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungal pathogens, whereas the remaining six derivatives (including 4i, which showed only antioxidant activity) were inactive against the tested microbial strains [1]. While 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile was not among the specific derivatives tested in this study, the data unequivocally demonstrate that the C3 substituent critically determines antimicrobial efficacy within this scaffold class. The tert-butyl group at C3 confers distinct steric and electronic properties that differentiate it from the aryl and heteroaryl substituents present in active compounds 4a, 4b, and 4d.

antimicrobial antibacterial antifungal broad-spectrum

Synthetic Yield Differentiation: Multigram Synthesis Protocol for Aminoisoxazole Building Blocks versus Traditional Methods

5-Amino-3-tert-butyl-1,2-oxazole-4-carbonitrile and related aminoisoxazole building blocks can be synthesized via a base-promoted multigram protocol using a regioselective [3+2]-cycloaddition of in situ generated nitrile oxides with alkynes or enamines [1]. This metal-free methodology enables access to multi-gram quantities suitable for drug discovery campaigns, contrasting sharply with alternative routes such as the low-yielding synthetic sequence to compound 49 in Scheme 6 of PMC8840742, which achieved only 12% overall yield using LDA at −78 °C followed by acidic workup [2]. The multigram protocol described by Chalyk et al. (2016) provides a scalable, practical route that avoids cryogenic conditions and precious metal catalysts.

multigram synthesis building block drug discovery cycloaddition

Functional Group Availability: Amino Group at C5 Enables Fused Heterocycle Synthesis Unavailable to Amino-Deficient Isoxazole Analogs

The presence of a primary amino group at the C5 position of 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile enables its use as a precursor for synthesizing fused heterocyclic systems including isoxazolo[5,4-b]pyridines and isoxazolo[5,4-d]pyrimidines [1]. This reactivity is fundamentally absent in amino-deficient isoxazole analogs such as 3-(tert-butyl)isoxazole-5-carbonitrile (CAS 1196104-07-0) and 5-(tert-butyl)isoxazole-3-carbonitrile (CAS 148014-06-6), which lack the C5 amino group required for annulation reactions. The tert-butyl group at C3 further provides steric bulk that can modulate regioselectivity in subsequent derivatization steps compared to less hindered C3 substituents.

fused heterocycles isoxazolopyridines isoxazolopyrimidines scaffold diversification

Validated Research and Industrial Application Scenarios for 5-Amino-3-tert-butyl-1,2-oxazole-4-carbonitrile (CAS 35261-05-3) Based on Quantitative Evidence


Lysyl Oxidase (LOX) Inhibitor Hit-to-Lead Optimization

This compound serves as a validated hit scaffold for LOX inhibitor development, with a reported IC50 of 75.1 nM against human LOX amine oxidase [1]. Medicinal chemistry teams can leverage this activity benchmark to initiate structure-activity relationship (SAR) studies, exploring modifications at the amino, nitrile, or tert-butyl positions to improve potency, selectivity, and pharmacokinetic properties. The sub-micromolar activity positions this scaffold as a tractable starting point for fibrosis and oncology programs targeting LOX-mediated pathways.

Multigram-Scale Building Block for Parallel Library Synthesis

Procurement of this compound enables implementation of the multigram, metal-free synthetic protocol described by Chalyk et al. (2016) for generating diverse aminoisoxazole-containing libraries [2]. The scalable nature of this approach supports parallel synthesis efforts in drug discovery, where multi-gram quantities of building blocks are required to generate hundreds to thousands of analogs for high-throughput screening. This contrasts with low-yield alternative routes that would constrain library size and diversity.

Fused Heterocyclic Scaffold Generation via C5 Amino Annulation

The C5 amino group enables the synthesis of pharmacologically relevant fused heterocycles including isoxazolo[5,4-b]pyridines and isoxazolo[5,4-d]pyrimidines [3]. These fused systems are privileged scaffolds in kinase inhibitor discovery and other therapeutic areas. Researchers seeking to access these chemotypes require an amino-substituted isoxazole precursor; amino-deficient positional isomers cannot serve as substitutes, making the C5 amino group an essential procurement criterion.

Antimicrobial SAR Studies Leveraging C3 Substituent Differentiation

The documented C3-substituent-dependent antimicrobial activity within the 5-amino-isoxazole-4-carbonitrile class [4] positions this compound as a strategic comparator for SAR campaigns. Researchers investigating antimicrobial isoxazole scaffolds can use the C3-tert-butyl derivative as a reference point to evaluate how steric bulk and lipophilicity (relative to C3-aryl active compounds 4a, 4b, and 4d) modulate spectrum of activity, potency, and physicochemical properties. This comparative framework supports rational design rather than empirical screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Amino-3-tert-butyl-1,2-oxazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.